N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 318513-37-0
VCID: VC0448520
InChI: InChI=1S/C17H13N3O3S/c1-11-15(12-7-3-2-4-8-12)18-17(24-11)19-16(21)13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,19,21)
SMILES: CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4g/mol

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

CAS No.: 318513-37-0

Main Products

VCID: VC0448520

Molecular Formula: C17H13N3O3S

Molecular Weight: 339.4g/mol

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide - 318513-37-0

CAS No. 318513-37-0
Product Name N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Molecular Formula C17H13N3O3S
Molecular Weight 339.4g/mol
IUPAC Name N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Standard InChI InChI=1S/C17H13N3O3S/c1-11-15(12-7-3-2-4-8-12)18-17(24-11)19-16(21)13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,19,21)
Standard InChIKey VFSSAMPVRZRYOL-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Canonical SMILES CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
PubChem Compound 739583
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator